Floctafenic acid

Description

Significance of Floctafenic Acid as a Biologically Active Metabolite

The significance of this compound lies in its potent biological activity. Research has demonstrated that this compound is a more potent inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, compared to its parent compound, floctafenine (B1672839). smolecule.com This inhibition of COX enzymes is the primary mechanism behind the anti-inflammatory and analgesic properties of many NSAIDs.

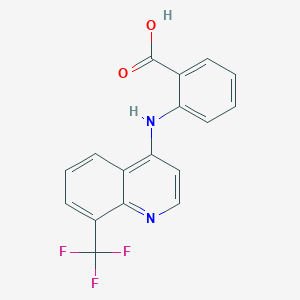

Studies have shown that after the administration of floctafenine, the inhibition of COX-1 and COX-2 activities in the body parallels the plasma concentrations of this compound, highlighting its role as the active therapeutic agent. smolecule.com The compound's chemical structure, featuring a benzoic acid moiety linked to a quinoline (B57606) ring system with a trifluoromethyl group, contributes to its biological activity and stability. ontosight.ai

Historical Context of Floctafenine and its Metabolite Discovery

Floctafenine was developed in the mid-20th century and belongs to the fenamate class of NSAIDs. patsnap.com It was synthesized as an analgesic for mild to moderate pain. patsnap.comwikipedia.org Pharmacokinetic studies conducted in humans, mice, rats, and dogs revealed that floctafenine is well-absorbed intestinally and rapidly metabolized. aapharma.canih.gov

These early studies were instrumental in identifying this compound as the major metabolite. aapharma.canih.gov It was observed that almost immediately following administration, particularly intravenously, floctafenine is hydrolyzed to this compound, which becomes the main product circulating in the bloodstream. nih.gov This discovery shifted the focus of research towards understanding the specific actions and properties of the metabolite itself.

Role of this compound in Contemporary Pharmaceutical Research

In contemporary pharmaceutical research, this compound continues to be a subject of investigation for several reasons. Its well-defined role as an active metabolite makes it a valuable tool for studying drug metabolism and pharmacokinetics. nih.gov

Furthermore, detailed analysis of its interaction with COX enzymes provides insights into the mechanisms of NSAID action. smolecule.com Researchers have developed analytical methods, such as micellar liquid chromatography, to accurately measure this compound in biological samples, which is crucial for pharmacokinetic studies and understanding its degradation pathways. smolecule.comresearchgate.netresearchgate.net These studies are essential for developing new therapeutic agents and understanding potential drug interactions. smolecule.com For instance, research has explored how floctafenine and, by extension, this compound, may interfere with the antiplatelet effects of other drugs like aspirin (B1665792). smolecule.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C17H11F3N2O2 |

| Average Mass | 332.282 g/mol |

| Monoisotopic Mass | 332.077262 g/mol |

| IUPAC Name | 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |

| Synonyms | Benzoic acid, 2-((8-(trifluoromethyl)-4-quinolinyl)amino)- |

| Source: ontosight.aiepa.gov |

In Vitro COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Floctafenine | 2.33 | 3.47 |

| This compound | 0.54 | 1.10 |

| Source: |

Structure

3D Structure

Properties

IUPAC Name |

2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-3-5-10-14(8-9-21-15(10)12)22-13-7-2-1-4-11(13)16(23)24/h1-9H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUIKQRAZCQMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190254 | |

| Record name | Floctafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36783-34-3 | |

| Record name | Floctafenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036783343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floctafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Floctafenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOCTAFENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9D19L5WTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Studies

Synthetic Pathways to Floctafenine (B1672839) and its Hydrolysis to Floctafenic Acid

The synthesis of floctafenine, the precursor to this compound, is a well-established route that begins with ortho-trifluoromethyl aniline (B41778). smolecule.comiiab.mewikiwand.comwikipedia.org This pathway involves several key transformations, including cyclization, condensation, and substitution reactions. smolecule.comiiab.mewikiwand.comwikipedia.org

The initial step in the synthesis is the conversion of ortho-trifluoromethyl aniline into a quinolol intermediate. smolecule.comiiab.mewikiwand.comwikipedia.org This process establishes the fundamental quinoline (B57606) backbone of the molecule. The reaction likely involves hydroxylation and subsequent cyclization, often facilitated by acidic or basic conditions to promote the intramolecular reaction.

The quinolol intermediate is then subjected to a condensation reaction with ethoxy methylene (B1212753) malonic diethyl ester (EMME). smolecule.comiiab.mewikiwand.com This reaction, which can be likened to a Michael addition, introduces a malonate substituent to the quinoline structure. The subsequent step involves thermal cyclization of the EMME adduct, leading to the formation of a tricyclic intermediate. iiab.mewikiwand.com This cyclization is a crucial step in building the complex ring system of the molecule. iiab.mewikiwand.com A similar strategic approach involving Knoevenagel condensation and intramolecular cyclization is utilized in the synthesis of other complex molecules. mdpi.com

Following the cyclization, the resulting intermediate undergoes saponification. iiab.mewikiwand.comtheswissbay.ch This step, typically carried out with a strong base like sodium hydroxide (B78521) or potassium hydroxide, hydrolyzes the ester groups. wikipedia.org The subsequent decarboxylation of the resulting acid removes a carboxyl group, a common strategy in organic synthesis to simplify the molecular structure. iiab.mewikiwand.comtheswissbay.chwikipedia.org

The decarboxylated product is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield the key intermediate, 4-chloro-8-(trifluoromethyl)quinoline. smolecule.comiiab.mewikiwand.comnucleos.com This step introduces a reactive chlorine atom at the 4-position of the quinoline ring, setting the stage for the subsequent substitution reaction. nucleos.com

The 4-chloroquinoline (B167314) intermediate is then coupled with methyl anthranilate. iiab.mewikiwand.com The final step in the synthesis of floctafenine is an ester interchange (transesterification) reaction with glycerol, which forms the glyceryl ester. iiab.mewikiwand.com Floctafenine is rapidly hydrolyzed in the body to its active metabolite, this compound. nih.gov This hydrolysis is a key metabolic transformation. nih.gov

Formation of Key Intermediates (e.g., 4-Chloroquinoline)

Methodological Advancements in this compound Synthesis

Research continues to explore more efficient and novel methods for the synthesis of quinoline derivatives and related compounds. One area of advancement is the development of new protocols for the ortho-trifluoromethylation of anilines, a key starting material. For instance, a picolinamide-assisted, iron-promoted C-H functionalization under ultraviolet irradiation has been developed, using acetone (B3395972) as a low-cost radical initiator.

Recent studies have also focused on the synthesis of new derivatives of floctafenine with the aim of discovering compounds with enhanced or modified biological activities. researchgate.net These studies often involve the combination of the quinoline ring system with other heterocyclic moieties, such as pyrazoline. researchgate.net

Furthermore, advanced analytical techniques are crucial for monitoring the synthesis and purity of this compound and its precursors. Micellar liquid chromatography (MLC) has been developed and validated for the simultaneous determination of floctafenine and its primary degradation product and metabolite, this compound. researchgate.netnih.gov This method is sensitive enough to be used for the analysis of these compounds in both pharmaceutical formulations and human plasma. researchgate.netnih.gov

Table of Synthetic Steps and Intermediates

| Step | Key Reactants | Key Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | ortho-Trifluoromethyl aniline | Quinolol | Hydroxylation/Cyclization |

| 2 | Quinolol, Ethoxy Methylene Malonic Diethyl Ester (EMME) | EMME adduct | Condensation/Michael Addition |

| 3 | EMME adduct | Tricyclic compound | Thermal Cyclization iiab.mewikiwand.com |

| 4 | Tricyclic compound | Monoacid | Saponification/Decarboxylation iiab.mewikiwand.comtheswissbay.ch |

| 5 | Monoacid, Phosphorus oxychloride | 4-Chloro-8-(trifluoromethyl)quinoline | Chlorination smolecule.comiiab.mewikiwand.comnucleos.com |

| 6 | 4-Chloro-8-(trifluoromethyl)quinoline, Methyl anthranilate | Coupled intermediate | Nucleophilic Aromatic Substitution |

| 7 | Coupled intermediate, Glycerol | Floctafenine | Ester Interchange/Transesterification iiab.mewikiwand.com |

| 8 | Floctafenine | This compound | Hydrolysis nih.gov |

Exploration of Structural Modifications for Novel Derivatives

The molecular framework of this compound, characterized by a trifluoromethyl-substituted quinoline ring linked to an aminobenzoic acid, offers multiple sites for chemical modification. Researchers have explored these sites to generate novel derivatives, aiming to modulate the compound's physicochemical properties. These structural alterations primarily target the carboxylic acid group, the secondary amine linker, and the quinoline core.

One common derivatization strategy is the esterification of the carboxylic acid moiety. This transformation is typically achieved by reacting this compound with various alcohols under acidic conditions. For instance, reaction with 2-(4-(3-chlorophenyl)-1-piperazinyl)ethanol results in the formation of 2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate. uni.lu This modification significantly increases the molecular weight and lipophilicity of the parent acid.

Another avenue for creating derivatives involves the secondary amine that bridges the quinoline and benzoic acid rings. Acylation or substitution at this nitrogen can introduce new functional groups.

Furthermore, bioisosteric replacement of the carboxylic acid group is a key strategy in medicinal chemistry to improve a molecule's properties. scispace.com The carboxylic acid functionality, while important for some interactions, can be associated with poor pharmacokinetic properties. scispace.com In the context of quinoline derivatives, replacing the carboxylic acid with other acidic groups, such as a tetrazole, is a recognized approach. knime.comoup.com This substitution can maintain the acidic nature of the molecule while potentially altering its metabolic stability and membrane permeability. scispace.comknime.com

Modifications can also be made to the quinoline ring itself, although this is often more complex. The introduction of different substituents on the quinoline core can influence the electronic properties of the entire molecule. mdpi.com For example, the synthesis of related quinoline carboxamides has been explored where the substitution pattern on the quinoline ring is varied. nih.gov

Research into related structures provides insights into potential derivatization pathways. For instance, studies on quinoline-based compounds have demonstrated the synthesis of various hydrazide and thiazinane derivatives. One study reported the synthesis of N′-[4-(diethylamino)-benzylidine]-3-[8-(trifluoromethyl)-quinolin-4-yl]thio-propano hydrazide, showcasing modification of a side chain attached to the quinoline core. dergipark.org.tr Another synthesized 3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide derivatives through a one-pot reaction, indicating complex heterocyclic systems can be built upon the quinoline scaffold. mdpi.com

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold. The resulting novel compounds are typically characterized using spectroscopic methods like NMR and mass spectrometry to confirm their structures. mdpi.com

Table of Synthesized this compound Derivatives and Related Analogues

This table summarizes examples of derivatives created through structural modifications of this compound or related quinoline compounds.

| Parent Compound/Scaffold | Modification Type | Resulting Derivative | Key Reagents/Conditions |

| This compound | Esterification | 2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate uni.lu | 2-(4-(3-chlorophenyl)-1-piperazinyl)ethanol uni.lu |

| 8-(Trifluoromethyl)quinoline | Hydrazide formation | N′-[4-(diethylamino)-benzylidine]-3-[8-(trifluoromethyl)-quinolin-4-yl]thio-propano hydrazide dergipark.org.tr | Hydrazine derivatives, aldehydes dergipark.org.tr |

| 8-(Trifluoromethyl)quinoline | Thiazinane formation | 3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide mdpi.com | Quinoline hydrazide, substituted benzaldehyde, 3-mercaptopropionic acid mdpi.com |

| Quinoline Carboxylic Acid | Bioisosteric Replacement | Tetrazole analogues knime.com | Tetrazole-forming reagents knime.com |

Pharmacological Mechanisms and Molecular Interactions of Floctafenic Acid

Cyclooxygenase (COX) Isozyme Inhibition Profile

Floctafenic acid demonstrates a distinct profile in its interaction with the two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. nih.gov This differential inhibition is central to its pharmacological activity and provides insight into its efficacy and potential effects.

Inhibition of Prostaglandin (B15479496) E2 (PGE2) and Prostaglandin F2α (PGF2α) Biosynthesis

The cyclooxygenase (COX) pathway is responsible for converting arachidonic acid into various prostanoids, including prostaglandins (B1171923) E2 (PGE2) and F2α (PGF2α). creative-diagnostics.comcvphysiology.com These prostaglandins are significantly involved in the inflammatory process and pain signaling. creative-diagnostics.combinasss.sa.cr PGE2, in particular, is a potent mediator of inflammation and is associated with increased tumor progression. creative-diagnostics.comopenaccessjournals.com PGF2α also contributes to inflammatory responses. creative-diagnostics.commeddic.jp this compound, by inhibiting COX enzymes, effectively decreases the production of these pro-inflammatory prostaglandins. bsgdtphcm.vnnih.gov Studies have shown that NSAIDs, as a class, reduce the synthesis of both PGE2 and PGF2α. meddic.jpnih.gov For instance, in endometrial tissues, tumor necrosis factor (TNF) stimulates the production of both PGE2 and PGF2α. meddic.jp The inhibition of this synthesis pathway is a core component of the analgesic and anti-inflammatory effects of this compound.

Differential Potency and Selectivity for COX-1 and COX-2 Enzymes

This compound is a potent inhibitor of both COX-1 and COX-2 enzymes. nih.gov Research indicates that it exhibits a slight preference for COX-1 inhibition. nih.gov The two COX isoforms, while having similar molecular weights and a high degree of amino acid sequence homology, possess a key structural difference that allows for selective inhibition. Specifically, the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2 creates a side pocket in the COX-2 enzyme. wikipedia.orgscielo.org.mx This structural variance is the basis for the development of COX-2 selective inhibitors. wikipedia.orgscielo.org.mx While some NSAIDs are non-selective, others show a preference for either COX-1 or COX-2. nih.gov The inhibitory potency and selectivity of various NSAIDs can differ significantly. nih.govnih.gov

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data Not Available | Data Not Available | Slight preference for COX-1 nih.gov |

| Celecoxib | 15.0 | 0.04 | 375 (COX-2 selective) scielo.org.mx |

| Aspirin (B1665792) | Data Not Available | Data Not Available | Highly selective for COX-1 jpp.krakow.pl |

| Ibuprofen | Data Not Available | Data Not Available | Non-selective nih.gov |

| Diclofenac (B195802) | Data Not Available | Data Not Available | COX-2 selective nih.gov |

Impact on Prostanoid Biosynthesis Pathways

The inhibition of COX enzymes by this compound has a cascading effect on the entire prostanoid biosynthesis pathway. nih.gov This pathway begins with the release of arachidonic acid from membrane phospholipids, which is then converted by COX enzymes into the intermediate prostaglandin H2 (PGH2). creative-diagnostics.comcvphysiology.comresearchgate.net PGH2 serves as a substrate for various synthases that produce different prostanoids, including PGE2, PGF2α, prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). creative-diagnostics.comwikipedia.orgnih.gov By blocking the initial step catalyzed by COX, this compound profoundly inhibits the synthesis of all these downstream mediators. nih.gov This broad-spectrum inhibition of prostanoid production contributes to its anti-inflammatory, analgesic, and antipyretic properties. bsgdtphcm.vn

Investigation of Cellular Mechanisms and Enzyme Interactions

Beyond its direct inhibition of COX enzymes, the pharmacological profile of this compound involves interactions with other cellular mechanisms and enzymes that play a role in inflammation.

Modulation of Arachidonic Acid Metabolism

This compound's primary mechanism is the modulation of arachidonic acid metabolism. bsgdtphcm.vnnih.gov Arachidonic acid, a polyunsaturated fatty acid, is a precursor to a wide range of bioactive lipid mediators known as eicosanoids. wikipedia.orgmdpi.com The metabolism of arachidonic acid occurs through several pathways, with the cyclooxygenase (COX) pathway being a major one. cvphysiology.commdpi.com This pathway leads to the production of pro-inflammatory prostaglandins. cvphysiology.com By inhibiting the COX enzymes, this compound directly interferes with this metabolic cascade, reducing the synthesis of these inflammatory mediators. bsgdtphcm.vnnih.gov The availability of arachidonic acid is a rate-limiting step in prostanoid synthesis, and its release from cell membranes is a critical regulatory point. nih.gov

Interaction with Inflammation-Related Enzymes

The inflammatory process involves a complex interplay of various enzymes. Besides cyclooxygenases, other enzymes like lipoxygenases (LOX) and phospholipase A2 (PLA2) are also crucial in the inflammatory cascade. mdpi.comnih.gov While the primary target of this compound is the COX enzymes, the broader class of NSAIDs can have varied effects on other inflammation-related enzymes. bsgdtphcm.vnnih.gov For instance, some natural compounds have been shown to inhibit not only COX-2 but also hyaluronidase (B3051955) and lipoxygenase. mdpi.com Cytosolic phospholipase A2 (cPLA2) is responsible for releasing arachidonic acid from the cell membrane, making it available for metabolism by COX and LOX. mdpi.comnih.gov Some anti-inflammatory agents can inhibit the activation of cPLA2, thereby reducing the substrate for pro-inflammatory mediator synthesis. nih.gov Further research is needed to fully elucidate the specific interactions of this compound with the broader spectrum of inflammation-related enzymes beyond COX.

Receptor-Level Interactions and Signaling Pathway Modulation

This compound's analgesic and anti-inflammatory properties are attributed to its interactions with various receptors and its ability to modulate intracellular signaling pathways. ontosight.aibsgdtphcm.vn

Research conducted on isolated guinea-pig ileum has demonstrated that floctafenine (B1672839) exhibits a mild and non-specific antagonistic effect against the spasmogenic actions of several agents, including bradykinin (B550075) and serotonin (B10506). aapharma.ca This antagonism contributes to its analgesic properties by counteracting the pain and inflammation-inducing effects of these substances. aapharma.canih.gov

Bradykinin is a potent inflammatory mediator that causes vasodilation, increases vascular permeability, and stimulates pain receptors. beckerentandallergy.com By antagonizing bradykinin's effects, this compound can help to alleviate these inflammatory responses. Similarly, serotonin, a biogenic amine, is involved in a wide range of physiological processes, including pain perception and inflammation. nih.gov this compound's ability to counteract the spasmogenic effects of serotonin further contributes to its analgesic efficacy. aapharma.ca

Studies have shown that this antagonism is not highly specific, as floctafenine also demonstrates antagonistic properties against other spasmogenic agents like prostaglandin E2, histamine, and acetylcholine (B1216132) in the same experimental model. aapharma.ca

| Spasmogenic Agent | Effect of Floctafenine | Observed Outcome |

|---|---|---|

| Bradykinin | Mild and non-specific antagonism | Reduction of spasmogenic effects aapharma.ca |

| Serotonin | Mild and non-specific antagonism | Reduction of spasmogenic effects aapharma.ca |

| Prostaglandin E2 | Mild and non-specific antagonism | Reduction of spasmogenic effects aapharma.ca |

| Histamine | Mild and non-specific antagonism | Reduction of spasmogenic effects aapharma.ca |

| Acetylcholine | Mild and non-specific antagonism | Reduction of spasmogenic effects aapharma.ca |

This compound is a potent inhibitor of prostaglandin biosynthesis, a key mechanism underlying the action of most NSAIDs. hres.caaapharma.ca Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. tacir.pro By inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), this compound reduces the production of prostaglandins. ncats.io

The effects of prostaglandins are mediated through their interaction with specific G protein-coupled receptors, including the prostaglandin E receptor 1 (EP1). nih.govcas.cn The EP1 receptor is known to be involved in mediating pain and inflammation. frontiersin.org Activation of the EP1 receptor can lead to an increase in intracellular calcium levels, contributing to neuronal excitability and pain signaling. frontiersin.org

While direct studies on this compound's interaction with the EP1 receptor are limited, its role as a potent inhibitor of prostaglandin synthesis implies an indirect influence on the activation of prostaglandin receptors. aapharma.canih.gov By reducing the levels of prostaglandin E2 (PGE2), the natural ligand for the EP1 receptor, this compound effectively diminishes the signaling through this pathway, thereby contributing to its analgesic and anti-inflammatory effects. aapharma.canih.gov

| Mechanism | Target | Outcome |

|---|---|---|

| Inhibition of Prostaglandin Biosynthesis | Cyclooxygenase (COX) enzymes | Reduced production of prostaglandins (e.g., PGE2) hres.caaapharma.ca |

| Indirect Influence on Prostaglandin Receptors | Prostaglandin E Receptor 1 (EP1) | Decreased activation of the EP1 receptor due to reduced ligand (PGE2) availability aapharma.canih.gov |

Pharmacokinetic and Biotransformation Research

Absorption Dynamics Across Species (Human, Mice, Rats, Dogs)

The absorption of floctafenine (B1672839), the prodrug of floctafenic acid, is primarily intestinal. nih.gov Studies have shown that its absorption is efficient in humans and rodents, but only partial in dogs. nih.govaapharma.ca

Floctafenine is absorbed exclusively through the intestinal tract. nih.gov In humans, after oral administration, peak plasma levels of its active metabolite, this compound, are reached within 1 to 2 hours. hres.canih.gov The absorption is good in both humans and rodents. aapharma.ca However, in dogs, the absorption is incomplete. nih.gov

Interactive Data Table: Peak Plasma Time of this compound

| Species | Time to Peak Plasma Concentration (Tmax) |

| Human | 1 - 2 hours |

Note: Data derived from studies on floctafenine administration.

Distribution Profile and Tissue Penetration

The distribution of floctafenine and its metabolite, this compound, is influenced by protein binding and their ability to cross biological barriers.

Research indicates that only negligible quantities of this compound cross the blood-brain barrier. nih.govaapharma.ca This suggests that its analgesic activity is primarily peripheral. nih.gov The blood-brain barrier is a highly selective border that protects the brain from substances in the blood. wikipedia.org

This compound exhibits significant binding to plasma proteins, particularly serum albumin. nih.govnih.gov In humans and most animal species studied, it binds to two sets of sites on albumin with different affinities. nih.gov The binding is weaker in dogs compared to other species. nih.gov It has been shown that this compound binds to both the warfarin (B611796)/azapropazone and benzodiazepine (B76468) sites on human serum albumin. nih.gov The extent of a drug's binding to plasma proteins influences its distribution and availability to exert its pharmacological effects. wikipedia.org

Interactive Data Table: this compound Binding to Human Serum Albumin

| Binding Site | Affinity (k) | Number of Sites (n) |

| Site 1 (Warfarin/Azapropazone) & Site 2 (Benzodiazepine) | 0.3 X 10(6) liters/mol | 2 |

Source: nih.gov

Protein Binding Characteristics (e.g., Serum Albumin Affinity)

Metabolic Pathways and Metabolite Identification

Floctafenine is rapidly hydrolyzed in the liver to its main and active metabolite, this compound. nih.govaapharma.canih.gov This conversion happens almost immediately, especially after intravenous administration. nih.gov

A secondary metabolic pathway, common to all species studied, involves hydroxylation at the para-position to the anthranilic nitrogen, leading to the formation of corresponding phenols. nih.govaapharma.ca In humans and rats, floctafenine and its metabolites are primarily excreted as ether and/or ester O-glucuronides. nih.govaapharma.ca The main excretory route is through the bile, which is more predominant in dogs and rats than in humans and mice. nih.gov The elimination of floctafenine and its metabolites is nearly complete within 24 hours. nih.govaapharma.ca

Hepatic Hydrolysis of Floctafenine to this compound

The initial and primary metabolic transformation of floctafenine involves its rapid hydrolysis within the liver, yielding its principal and active metabolite, this compound. nih.govaapharma.ca This conversion is remarkably swift, with this compound becoming the main circulating product in the plasma almost immediately following administration. nih.gov In fact, studies in human volunteers have shown that after oral administration of floctafenine, it is this compound that is detected in the blood, with peak plasma concentrations being reached within 1 to 2 hours. hres.canih.gov This efficient hepatic hydrolysis is a key determinant of the pharmacokinetic profile of the parent compound, floctafenine. nih.gov The process has been observed consistently across different species, including humans, mice, and rats, highlighting it as a fundamental step in the drug's metabolic pathway. nih.gov

Table 1: Peak Plasma Concentration of this compound in Humans After a Single Oral Dose of Floctafenine

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration | 1 to 2 hours | hres.ca |

| Mean Peak Plasma Concentration | 1.57 ± 1.28 µg/mL | nih.gov |

| Time of Mean Peak Concentration | 1.5 hours | nih.gov |

Secondary Metabolic Routes (e.g., Para-Hydroxylation to Phenols)

In addition to the primary hydrolytic pathway, a secondary metabolic route for floctafenine and its metabolites exists, which is common to all species studied. nih.govaapharma.ca This alternative pathway involves hydroxylation at the para-position relative to the anthranilic nitrogen atom. nih.govaapharma.ca This process results in the formation of corresponding phenolic compounds. nih.govaapharma.ca

Conjugation Processes (e.g., Glucuronidation)

Following hydrolysis and hydroxylation, floctafenine and its metabolites, including this compound and the hydroxylated phenols, undergo conjugation processes. nih.govaapharma.ca In humans and rats, these compounds are primarily excreted as O-glucuronides, which can be in the form of either ether or ester linkages. nih.govaapharma.caresearchgate.net Glucuronidation is a common mechanism for increasing the water solubility of drug metabolites, thereby facilitating their elimination from the body through biliary and urinary excretion. msdmanuals.complos.org

Elimination Kinetics and Excretion Routes

The elimination of floctafenine and its metabolites is a relatively rapid process, being virtually complete within 24 hours of administration. nih.govaapharma.caaapharma.ca The primary routes of excretion are through the bile and urine. nih.gov

Biliary and Urinary Excretion Patterns Across Species

The relative importance of biliary and urinary excretion of floctafenine and its metabolites varies across different species. nih.govaapharma.ca In humans and mice, biliary excretion is a considerable route of elimination. nih.govaapharma.caaapharma.ca In rats and dogs, biliary excretion is the largely predominant pathway for clearance. nih.govaapharma.caaapharma.ca Following oral and intravenous administration of radiolabeled floctafenine in humans, approximately 40% of the dose is excreted in the urine, with the remainder being accounted for by fecal and biliary excretion. hres.ca The main metabolite found in both bile and urine is this compound. nih.govresearchgate.net

Table 2: Excretion Patterns of Floctafenine and its Metabolites Across Species

| Species | Primary Excretion Route | Secondary Excretion Route | Reference |

|---|---|---|---|

| Human | Biliary & Fecal | Urinary (approx. 40%) | nih.govhres.ca |

| Mouse | Biliary | Urinary | nih.govaapharma.ca |

| Rat | Biliary (Largely Preponderant) | Urinary | nih.govaapharma.ca |

| Dog | Biliary (Largely Preponderant) | Urinary | nih.govaapharma.ca |

Absence of Significant Enterohepatic Cycle

Studies have indicated that there is no significant enterohepatic recirculation of floctafenine or its metabolites. nih.govaapharma.cahres.ca Enterohepatic circulation is a process where drugs and their metabolites are excreted via the bile into the intestine, and then reabsorbed back into the circulation. msdmanuals.com The absence of a noteworthy enterohepatic cycle for floctafenine contributes to its relatively rapid and complete elimination from the body. nih.govaapharma.ca

Toxicological Investigations and Safety Pharmacology Studies

Renal System Toxicity and Mechanisms

Non-steroidal anti-inflammatory drugs (NSAIDs), including floctafenine (B1672839), the parent drug of floctafenic acid, can induce renal toxicity. hres.ca This toxicity can manifest in a couple of ways, including acute interstitial nephritis with symptoms like hematuria and proteinuria, and in some cases, nephrotic syndrome. hres.ca Another form of renal toxicity is observed in patients with pre-existing conditions that lead to reduced renal blood flow or blood volume. hres.ca In these individuals, the administration of an NSAID can lead to a dose-dependent decrease in prostaglandin (B15479496) formation, potentially causing overt renal decompensation. hres.ca Patients with pre-existing impaired renal function, heart failure, or liver dysfunction are at the greatest risk. hres.ca

Impact on Renal Blood Flow and Prostaglandin Maintenance

In situations of reduced renal perfusion, renal prostaglandins (B1171923) play a crucial supportive role in maintaining renal blood flow. hres.ca this compound, through its mechanism of action as a non-steroidal anti-inflammatory agent, inhibits the biosynthesis of prostaglandins. hres.ca Specifically, it has been shown to inhibit the in vitro biosynthesis of PGE2 and PGF2α. hres.ca This inhibition can lead to a reduction in the vasodilatory effects of prostaglandins on the renal vasculature, which is particularly critical in states of compromised renal perfusion. hres.canih.gov The maintenance of renal blood flow and glomerular filtration rate is dependent on these prostaglandins, and their inhibition can precipitate impaired renal function. hres.cahres.ca

Gastrointestinal System Toxicity

The use of NSAIDs like floctafenine is associated with a risk of serious gastrointestinal (GI) toxicity. hres.cahres.ca These adverse events can include peptic or duodenal ulceration, inflammation, perforation, obstruction, and gastrointestinal bleeding, which can be severe and, in some instances, fatal. hres.cahres.ca Such events can occur at any point during treatment, with or without preceding warning symptoms. hres.cahres.ca While minor upper GI issues like dyspepsia are common and tend to appear early in therapy, the potential for more severe complications necessitates caution. hres.cahres.ca

Ulcerogenic Potential and Intestinal Lesion Formation

Research in rats has been conducted to evaluate the ulcerogenic activity of floctafenine. In studies on starved rats, no gastric ulceration was observed at doses up to 50 mg/kg. hres.ca However, intestinal lesions were noted at doses exceeding 50 mg/kg, with a 100% incidence at 600 mg/kg. hres.ca

Table 1: Ulcerogenic Dose Comparison in Rats

| Compound | 100% Ulcerogenic Dose (Gastric) | 100% Ulcerogenic Dose (Intestinal) |

|---|---|---|

| Floctafenine | 470 mg/kg | 600 mg/kg |

| Acetylsalicylic Acid | 170 mg/kg | No ulcerogenic activity in this test |

| Indomethacin | 12 mg/kg | 15 mg/kg |

Data sourced from studies on starved (gastric) and fed (intestinal) rats. hres.ca

Gastrointestinal Bleeding Research

Clinical trial data has indicated that gastrointestinal bleeding, as measured by daily fecal blood loss, was approximately 1.2 mL with a 1600 mg/day dose of floctafenine. hres.caaapharma.ca This was compared to a daily fecal blood loss of 10.4 mL with a 2400 mg/day dose of acetylsalicylic acid. hres.caaapharma.ca Patients with a prior history of peptic ulcer disease or gastrointestinal bleeding have a significantly higher risk of developing a GI bleed when taking an NSAID. hres.ca

Hematological Effects and Coagulation Interference

This compound, like other NSAIDs, can have effects on the hematological system. While blood dyscrasias such as neutropenia, leukopenia, and thrombocytopenia associated with NSAID use are rare, they can have severe consequences. hres.ca

Inhibition of Platelet Aggregation and Bleeding Time Prolongation

NSAIDs, including floctafenine, are known to inhibit platelet aggregation and have been demonstrated to prolong bleeding time in some patients. hres.ca The effect of floctafenine on platelet function is quantitatively less and of shorter duration than that of acetylsalicylic acid, and it is reversible. hres.ca Research in healthy Thai volunteers showed that floctafenine and its active metabolite, this compound, are potent inhibitors of both COX-1 and COX-2 in vitro, with a slight preference for COX-1. nih.gov The study also found that floctafenine interfered with the antiplatelet effects of aspirin (B1665792). nih.gov When administered with aspirin, the inhibition of platelet thromboxane (B8750289) B2 generation and aggregation at 24 hours was significantly lower than that caused by aspirin alone. nih.gov

Interaction with Anticoagulants (e.g., Warfarin)

The concurrent use of floctafenine and anticoagulants, such as warfarin (B611796), necessitates careful monitoring due to an increased risk of gastrointestinal adverse events, including ulceration and bleeding. hres.ca Prostaglandins play a crucial role in hemostasis, and since NSAIDs like floctafenine affect platelet function, their co-administration with warfarin requires close observation to ensure no change in anticoagulant dosage is needed. hres.ca While floctafenine itself does not have intrinsic anticoagulant activity, animal studies have shown it can inhibit the action of warfarin when given at the same time, but potentiates its effect when administered during an established warfarin regimen. aapharma.ca Changes in prothrombin time have been observed in patients on long-term vitamin K antagonist therapy who are also taking floctafenine, underscoring the importance of monitoring the International Normalized Ratio (INR) in such cases. hres.ca

Interference with Aspirin's Antiplatelet Effects

Research indicates that floctafenine can interfere with the antiplatelet effects of aspirin. nih.gov Aspirin's antithrombotic action is primarily due to the irreversible inhibition of platelet cyclooxygenase-1 (COX-1). nih.govjwatch.org Other NSAIDs that reversibly inhibit COX-1 can potentially block this effect. jwatch.org

A study involving healthy volunteers demonstrated that when floctafenine was co-administered with low-dose aspirin, the inhibition of platelet thromboxane B2 generation and aggregation was significantly lower 24 hours after dosing compared to when aspirin was taken alone. nih.gov This suggests that floctafenine interferes with aspirin's ability to exert its full antiplatelet effect. nih.gov Consequently, it is recommended that floctafenine be avoided in patients with cardiovascular disease who are on low-dose aspirin therapy. nih.gov The concomitant use of floctafenine with any other NSAID, including over-the-counter aspirin, is generally not recommended due to the potential for additive side effects and the increased risk of gastrointestinal ulceration and related complications. hres.cahres.ca

Cardiovascular System Considerations

The use of some NSAIDs has been linked to a higher incidence of cardiovascular adverse events like myocardial infarction and stroke, which can be fatal, and this risk may increase with the duration of use. hres.ca Patients with existing cardiovascular disease or risk factors should be monitored. hres.ca

Floctafenine is contraindicated in individuals with severe cardiac insufficiency and ischemic cardiomyopathy. aapharma.ca This is partly due to the potential for severe hypersensitivity reactions, where the associated use of beta-blocking agents could worsen hypotension or shock by diminishing cardiovascular compensatory mechanisms. aapharma.ca Fluid retention and edema have also been noted in patients undergoing treatment with floctafenine. hres.ca

Hepatic Toxicity and Biotransformation Induction

Floctafenine is rapidly metabolized in the liver to its active form, this compound. hres.ca While severe hepatic reactions to NSAIDs are uncommon, they can occur and include jaundice and fatal hepatitis. hres.ca If liver function tests show abnormalities that persist or worsen, or if clinical signs of liver disease appear, the drug should be stopped. hres.ca

In rats, the enzymes responsible for the biotransformation of floctafenine can be induced by phenobarbital. hres.ca However, studies in healthy human volunteers during chronic administration did not show any significant changes in the pharmacokinetics of floctafenine and this compound over time, with plasma equilibrium being reached after three days. hres.ca

General Toxicology in Animal Models (e.g., Acute Toxicity in Mice)

Acute toxicity studies have been conducted in various animal models to determine the lethal dose (LD50) of floctafenine. These studies are designed to assess the adverse effects occurring shortly after the administration of a single or multiple doses within 24 hours. bienta.net

The oral LD50 values for floctafenine were established as 2.83 g/kg in mice, 1.03 g/kg in rats, and 700 mg/kg in rabbits. hres.ca When administered intravenously and intraperitoneally in mice, the LD50 values were 192 mg/kg and 395 mg/kg, respectively. hres.ca

Table 1: Acute Oral LD50 of Floctafenine in Animal Models hres.ca

| Animal Model | Oral LD50 (g/kg) |

|---|---|

| Mouse | 2.83 |

| Rat | 1.03 |

Table 2: Acute Intravenous and Intraperitoneal LD50 of Floctafenine in Mice hres.ca

| Administration Route | LD50 (mg/kg) |

|---|---|

| Intravenous | 192 |

Developmental and Reproductive Toxicity Considerations

Studies on the potential teratogenic effects of floctafenine have been carried out in mice, rats, and rabbits during gestation. hres.ca In mice administered doses of 80, 160, and 320 mg/kg/day, four deaths were observed at the highest dose. hres.ca This high-dose group also showed a statistically significant increase in the rate of fetal losses (24%) compared to the control group (3%). hres.ca However, no teratogenic effects were observed. hres.ca

In a two-generation reproductive toxicity study in rats, kidney and body weight changes were observed in both the parent (P1) and offspring (F1) generations at high doses. nih.gov Specifically, there was a slight degeneration of the proximal convoluted tubules in the kidneys of high-dose P1 and F1 males, as well as high-dose F1 females. nih.gov F1 pups in the high-dose group also had decreased body weight during lactation. nih.gov Despite these findings, the study concluded that the compound did not cause reproductive toxicity, developmental neurotoxicity, or developmental immunotoxicity. nih.gov

This compound, the active metabolite, is known to cross the placenta. bsgdtphcm.vn As with other NSAIDs, use in late pregnancy may lead to premature closure of the ductus arteriosus. bsgdtphcm.vn

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Floctafenine |

| Warfarin |

| Aspirin |

| Indomethacin |

| Phenobarbital |

| Acetylsalicylic acid |

Analytical Methodologies for Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands as a cornerstone for the separation and quantification of floctafenic acid in various matrices, particularly in biological fluids like plasma. nih.govnih.govnih.gov Its versatility allows for the development of specific methods tailored to the analytical needs, including reversed-phase and micellar liquid chromatography.

Reversed-Phase HPLC for Plasma Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the determination of this compound in plasma samples. nih.govnih.gov This method typically utilizes a nonpolar stationary phase, such as a C18 or C8 column, and a polar mobile phase. nih.govoup.comjordilabs.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

One established RP-HPLC method involves the use of a 5-micron C18 reversed-phase column at ambient temperature. nih.gov The mobile phase, a mixture of 0.05 M sodium acetate (B1210297), acetonitrile (B52724), and methanol (B129727) (200:100:100 v/v/v) adjusted to pH 5, is pumped isocratically at a flow rate of 1.5 ml/min. nih.gov Detection is commonly performed using a UV detector set at 350 nm. nih.govnih.gov For plasma samples, a simple protein precipitation step using the mobile phase can be employed for purification before injection into the HPLC system. nih.gov An internal standard, such as diazepam, is often used to improve the accuracy and precision of the quantification, which is achieved by measuring the peak-height ratio of this compound to the internal standard. nih.gov

Another RP-HPLC method, specifically an ion-pair liquid chromatography technique, allows for the simultaneous determination of floctafenine (B1672839) and its metabolites, including this compound, in human plasma. nih.gov This method involves extraction of the analytes from acidified plasma into an organic solvent like ethyl acetate, followed by evaporation and reconstitution. nih.gov

The following table summarizes the key parameters of a representative RP-HPLC method for this compound quantification in plasma:

| Parameter | Value |

| Column | 5 µm C18 reversed-phase |

| Mobile Phase | 0.05 M Sodium Acetate:Acetonitrile:Methanol (200:100:100 v/v/v), pH 5 |

| Flow Rate | 1.5 mL/min (isocratic) |

| Detection | UV at 350 nm |

| Internal Standard | Diazepam |

| Sample Preparation | Protein precipitation |

Micellar Liquid Chromatography (MLC) for Floctafenine and this compound Determination

Micellar liquid chromatography (MLC) presents an alternative and advantageous approach for the simultaneous determination of floctafenine and its degradation product, this compound. oup.comnih.gov This technique utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. oup.comsmolecule.com MLC is considered a green analytical technique due to the reduced use of organic solvents. researchgate.net

A validated MLC method for floctafenine and this compound employs a CLC Shim-Pack octyl silane (B1218182) (C8) column. oup.com The mobile phase consists of 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine (B128534) in 0.02 M orthophosphoric acid, adjusted to a pH of 3. oup.com The analysis is performed at a flow rate of 1.0 mL/min with UV detection at 360 nm. oup.com A significant advantage of this method is its ability to directly analyze human plasma samples for this compound without requiring prior extraction steps. oup.comnih.gov

Key parameters for the MLC method are detailed in the table below:

| Parameter | Value |

| Column | CLC Shim-Pack octyl silane (C8), 150 x 4.6 mm, 5 µm |

| Mobile Phase | 0.15 M SDS, 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH 3) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 360 nm |

Method Validation Parameters (Linearity, LOD, Recovery, Reproducibility)

Validation of analytical methods is essential to ensure their reliability and accuracy. ms-editions.clijarsct.co.inwjarr.com Key validation parameters for HPLC methods used in the quantification of this compound include linearity, limit of detection (LOD), recovery, and reproducibility. nih.govnih.govoup.com

Linearity: The linearity of an analytical method describes its ability to produce test results that are directly proportional to the concentration of the analyte. wjarr.com For the RP-HPLC method, linearity for this compound in plasma has been demonstrated in the range of 0.05 µg/ml to 4.0 µg/ml. nih.gov The MLC method showed good linearity for this compound over a concentration range of 0.4–10.0 µg/mL. oup.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected. For this compound, the RP-HPLC method has a reported detection limit of 50 ng/ml in plasma. nih.gov The MLC method demonstrates a lower LOD of 0.12 µg/mL. oup.com

Recovery: Recovery studies are performed to assess the accuracy of the method by determining the amount of analyte extracted from the matrix. The RP-HPLC method for plasma analysis showed mean percentage recoveries for this compound ranging from 88.13% to 101.93%. nih.gov An extraction procedure using ethyl acetate yielded plasma drug recoveries of over 72%. nih.gov The MLC method applied to human plasma for direct determination of this compound showed a mean recovery of 110.50 ± 6.5%. oup.comnih.gov

Reproducibility: Reproducibility, or precision, measures the closeness of agreement between repeated measurements. For the RP-HPLC method, the coefficients of variation (RSD, %) for both within-day and day-to-day analysis were less than 8%. nih.gov

The table below provides a summary of the validation parameters for different HPLC methods for this compound.

| Method | Linearity Range (µg/mL) | LOD (µg/mL) | Mean Recovery (%) | Reproducibility (RSD, %) |

| RP-HPLC (Plasma) | 0.05 - 4.0 nih.gov | 0.05 nih.gov | 88.13 - 101.93 nih.gov | < 8 nih.gov |

| MLC (General) | 0.4 - 10.0 oup.com | 0.12 oup.com | 98.87 ± 1.37 (in tablets) oup.com | N/A |

| MLC (Plasma) | N/A | N/A | 110.50 ± 6.5 oup.com | N/A |

Spectrophotometric Techniques

Spectrophotometric methods offer simpler and often more rapid alternatives for the analysis of this compound, particularly in pharmaceutical formulations and for the simultaneous determination with its parent drug or degradation products. tandfonline.comscholarsresearchlibrary.comresearchgate.net

Derivative Spectrophotometry for Co-Formulated Drugs and Degradation Products

Derivative spectrophotometry is a powerful technique that enhances the resolution of overlapping spectra, making it suitable for the analysis of this compound in the presence of interfering substances. scholarsresearchlibrary.comtandfonline.comtandfonline.com By calculating the first or higher-order derivative of the absorbance spectrum, minor spectral features are amplified, allowing for the quantification of individual components in a mixture without prior separation. scholarsresearchlibrary.com

This technique has been successfully applied to the simultaneous determination of floctafenine and its main metabolite, this compound. scholarsresearchlibrary.com The first derivative of the fluorescence spectra can be used to separate the signals of floctafenine and this compound in plasma samples, allowing for their simultaneous quantification. scholarsresearchlibrary.comresearchgate.net This approach has been used to determine this compound in concentrations ranging from 3.0 to 10.0 µg/ml in plasma. scholarsresearchlibrary.com First derivative spectrophotometry has also been employed for the assay of intact floctafenine in the presence of 4-25% of this compound. tandfonline.comtandfonline.com

Spectrofluorimetric Analysis for Plasma Samples

Spectrofluorimetry is a highly sensitive technique that can be used for the determination of this compound in biological fluids. tandfonline.commdpi.com A method has been developed to determine this compound alone by measuring the fluorescence intensity of its solution in acetonitrile at an emission wavelength of 460 nm with an excitation at 355 nm. tandfonline.com This method is advantageous as the parent drug, floctafenine, does not interfere under these conditions. tandfonline.com The technique has proven to be simple, rapid, and sensitive enough for the assay of this compound in plasma and urine. tandfonline.com

The application of synchronous spectrofluorimetry, where a constant wavelength difference is maintained between the excitation and emission monochromators, has also been explored. tandfonline.com This, combined with derivative techniques, can further enhance the selectivity of the analysis in complex matrices like plasma. globalauthorid.com

Voltammetric and Electrochemical Approaches

Voltammetric methods offer a sensitive and rapid means for the determination of electroactive compounds like this compound. Differential pulse polarography, a specific type of voltammetry, has been successfully employed for this purpose. pdfdrive.to

One established method utilizes a hanging mercury drop electrode (HMDE) in a Britton-Robinson buffer at pH 9.0. researchgate.netsmolecule.com In this system, floctafenine exhibits a well-defined cathodic wave, allowing for its quantification. researchgate.netsmolecule.com The relationship between the current and concentration is linear over a specific range, enabling accurate measurements. researchgate.netsmolecule.com While this method was developed for floctafenine, the electrochemical properties of this compound suggest its applicability for direct or indirect analysis. The principles of differential pulse polarography, which enhance the Faradaic current relative to the charging current, contribute to improved detection limits compared to classical DC polarography. uml.edu The peak current in a differential pulse polarogram is proportional to the concentration of the analyte, while the peak potential provides qualitative information. uml.edu

The selection of the supporting electrolyte and its pH are critical parameters in developing a voltammetric method, as they can significantly influence the peak potentials and separation of different analytes. uml.edu For instance, the analysis of maleic and fumaric acids, which are difficult to distinguish in acidic solutions, becomes straightforward in a phosphate (B84403) buffer at pH 8.2 due to well-separated peak potentials. uml.edu Similar optimization would be essential for the specific and sensitive determination of this compound, especially in the presence of its parent drug or other interfering substances.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the quantification of this compound in complex matrices. jfda-online.comresearchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to a separation process on a chromatographic column. An isocratic reversed-phase ion-pair liquid chromatography method has been reported for the simultaneous determination of floctafenine and its metabolites, including this compound, in human plasma. nih.gov This method utilizes a C18 reversed-phase column and a mobile phase consisting of sodium acetate, acetonitrile, and methanol. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. For this compound, detection is often achieved in negative ion mode, monitoring the deprotonated molecule [M-H]⁻. nih.gov The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor ion to product ion transition. For example, in the analysis of mycophenolic acid, another organic acid, the intense product ion of m/z: 207.2 was selected for quantification from the [M+H]+ precursor ion. jyoungpharm.org A similar approach can be optimized for this compound to ensure high selectivity and sensitivity.

The development of an LC-MS/MS method involves careful optimization of both chromatographic and mass spectrometric conditions to achieve the desired sensitivity, specificity, and run time. jfda-online.com The choice of ionization source, such as electrospray ionization (ESI), and the optimization of parameters like cone voltage and collision energy are crucial for maximizing the signal of the target analyte. researchgate.netjyoungpharm.org

Stability-Indicating Method Development

The development of stability-indicating analytical methods is a critical aspect of pharmaceutical analysis, ensuring that the quantitative analysis of an active pharmaceutical ingredient is not affected by the presence of its degradation products. oup.comijpras.com For this compound, which is itself a degradation product of floctafenine, stability-indicating methods are essential for accurate quantification in stability studies of the parent drug and for its determination in various formulations. oup.com

A stability-indicating micellar liquid chromatography (MLC) method has been developed for the simultaneous determination of floctafenine and this compound. oup.comnih.gov This method is capable of separating floctafenine from its degradation product, this compound, under various stress conditions as recommended by the International Conference on Harmonization (ICH), including alkaline, acidic, oxidative, thermal, and photolytic conditions. oup.comnih.gov The ability to resolve the analyte from its degradants is a key requirement for a method to be considered stability-indicating. ijpras.com

The development of such a method typically involves subjecting the drug substance to forced degradation studies to generate potential degradation products. nih.gov The analytical method is then developed to effectively separate these degradation products from the intact drug. nih.gov In the case of the MLC method for floctafenine and this compound, a CLC Shim-Pack octyl silane (C8) column was used with a micellar mobile phase. oup.comnih.gov The chromatogram demonstrated good resolution between floctafenine and this compound, with retention times of 6.22 minutes and 8.56 minutes, respectively. oup.com

Validation of a stability-indicating method includes assessing parameters such as linearity, accuracy, precision, and specificity to ensure its reliability for its intended purpose. nih.gov

Application in Biological Matrices (Plasma, Bile, Urine) and Pharmaceutical Formulations

Accurate and validated analytical methods are essential for determining the concentration of this compound in biological fluids and pharmaceutical dosage forms.

Biological Matrices

Plasma: Several high-performance liquid chromatographic (HPLC) methods have been developed for the quantification of this compound in human plasma. nih.govnih.gov One method involves protein precipitation with the mobile phase, followed by injection of the supernatant onto a C18 reversed-phase column. nih.gov This method reported a detection limit of 50 ng/ml for this compound in plasma. nih.gov Another method utilized liquid-liquid extraction to isolate floctafenine and its metabolites, including this compound, from plasma before chromatographic analysis. nih.gov This latter method achieved a lower quantification limit of 0.05 µg/ml for this compound. nih.gov A micellar liquid chromatography (MLC) method has also been successfully applied for the direct determination of this compound in human plasma without the need for prior extraction steps, with a mean recovery of 110.50 ± 6.5%. oup.comnih.govoup.com

Urine: Spectrofluorimetric methods have been utilized for the determination of floctafenine and this compound in urine. tandfonline.comtandfonline.com this compound can be determined by measuring its fluorescence intensity in acetonitrile at an emission wavelength of 460 nm with excitation at 355 nm. tandfonline.com The method has been shown to be suitable for determining floctafenine in the presence of this compound in urine samples. tandfonline.com

Bile: Floctafenine is excreted as glucuronide conjugates in the urine and bile. oup.com While specific methods for the direct quantification of this compound in bile were not detailed in the provided search results, the analytical techniques developed for plasma and urine could likely be adapted for this matrix, potentially requiring specific sample preparation steps to handle the complex nature of bile. The analysis of bile acids is a well-established field, often employing LC-MS for detailed profiling. biocrates.comnih.gov

Pharmaceutical Formulations

The quantification of this compound is also important in the quality control of pharmaceutical formulations of floctafenine, particularly in stability studies. A stability-indicating micellar liquid chromatography (MLC) method has been successfully applied to determine floctafenine in the presence of its degradation product, this compound, in commercial dispersible tablets. oup.comnih.govoup.com The method demonstrated good linearity for this compound over a concentration range of 0.4–10.0 µg/mL, with a limit of detection of 0.12 µg/mL. oup.comnih.govoup.com The mean recovery of floctafenine in commercial tablets using this method was found to be 98.87 ± 1.37%. oup.comnih.govoup.com

The following tables summarize the key parameters of some of the analytical methods used for this compound.

Table 1: HPLC Method for this compound in Plasma

| Parameter | Value | Reference |

|---|---|---|

| Column | 5 µm C18 reversed-phase | nih.gov |

| Mobile Phase | 0.05 M sodium acetate:acetonitrile:methanol (200:100:100 v/v/v), pH 5 | nih.gov |

| Flow Rate | 1.5 ml/min | nih.gov |

| Detection | UV at 350 nm | nih.gov |

| Detection Limit | 50 ng/ml | nih.gov |

| Recovery | 88.13 to 101.93% | nih.gov |

Table 2: Micellar Liquid Chromatography for this compound

| Parameter | Value | Reference |

|---|---|---|

| Column | CLC Shim-Pack octyl silane (C8), 5 µm | oup.comnih.gov |

| Mobile Phase | 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH 3) | oup.comnih.gov |

| Flow Rate | 1.0 mL/min | oup.comnih.gov |

| Detection | UV at 360 nm | oup.comnih.gov |

| Linearity Range | 0.4–10.0 µg/mL | oup.comnih.govoup.com |

| Limit of Detection | 0.12 µg/mL | oup.comnih.govoup.com |

Table 3: Compound Names

| Compound Name | |

|---|---|

| This compound | |

| Floctafenine | |

| Maleic acid | |

| Fumaric acid | |

| Mycophenolic acid | |

| Diazepam | |

| Glafenine | |

| Glafenic acid | |

| Metopimazine | |

| Thiocolchicoside | |

| Acetonitrile | |

| Methanol | |

| Sodium acetate | |

| Sodium dodecyl sulfate | |

| n-propanol | |

| Triethylamine | |

| Orthophosphoric acid | |

| Britton-Robinson buffer |

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structures of compounds and their biological activities. jocpr.com The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. mdpi.com By establishing a mathematical model, QSAR enables the prediction of activity for new or untested compounds. mdpi.com

A typical QSAR study involves several key steps: selecting a dataset of compounds with known activities, calculating molecular descriptors, developing a mathematical model that correlates the descriptors with activity, and validating the model's predictive power. mdpi.com A robust QSAR model is generally considered acceptable if its coefficient of determination (r²) is greater than 0.6 and its cross-validated r² (q²) is greater than 0.5. mdpi.com

The biological activity of floctafenic acid and its potential derivatives can be predicted by developing QSAR models. plos.org This process involves calculating a wide range of molecular descriptors that quantify various aspects of the molecule's structure. plos.orgnih.gov These descriptors, which can be categorized as electronic, steric, or hydrophobic, serve as the independent variables in the QSAR equation to predict the dependent variable, which is the biological activity (e.g., pIC₅₀). nih.govnih.gov

Machine learning algorithms such as multiple linear regression (MLR), random forest, and support vector machines are often employed to build these predictive models. nih.govnih.gov For instance, a model could correlate descriptors like LogP (lipophilicity), topological polar surface area (TPSA), and specific atomic charges with the anti-inflammatory or analgesic activity of this compound derivatives. nih.gov By analyzing the contribution of each descriptor, researchers can gain insights into the structural features that are crucial for the desired biological effect. jocpr.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Describes the electronic aspects of the molecule, influencing electrostatic interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, affecting how it fits into a receptor site. |

| Hydrophobic | LogP, Water Solubility | Quantifies the molecule's lipophilicity, which is critical for membrane permeability and distribution. |

| Topological | Connectivity Indices, Wiener Index, TPSA | Numerical values derived from the 2D graph representation of the molecule, describing its size, shape, and branching. |

| Quantum-Chemical | Heat of Formation, Total Energy | Properties calculated using quantum mechanics, providing detailed electronic information. |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. acquirepublications.orgresearchgate.net The primary goal of docking is to identify the correct binding pose and estimate the binding affinity (strength of the interaction). researchgate.net This is followed by molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time, to assess the stability of the ligand-receptor complex in a dynamic environment. acquirepublications.orgfrontiersin.org

For this compound, molecular docking studies would typically target its known biological receptors, such as cyclooxygenase (COX) enzymes, which are inhibited by its parent compound, floctafenine (B1672839). medkoo.com The process involves preparing the 3D structures of this compound and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's active site, a region critical for its function. acquirepublications.orgresearchgate.net

Each potential binding pose is evaluated using a scoring function, which estimates the binding free energy. researchgate.net The pose with the lowest energy score is generally considered the most probable binding mode. nih.gov Subsequent analysis of this docked pose reveals specific ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the binding site. researchgate.net Molecular dynamics simulations can further validate these findings by showing that the predicted binding mode is stable over a simulated time period in an aqueous environment. frontiersin.org

Table 2: Key Analyses in Molecular Docking and Simulation

| Analysis Type | Description | Key Information Gained |

|---|---|---|

| Binding Affinity/Energy | A numerical score predicting the strength of the ligand-receptor interaction. | Ranks potential drug candidates; lower binding energy typically indicates a more potent inhibitor. |

| Binding Pose/Orientation | The 3D arrangement of the ligand within the receptor's active site. | Shows how the ligand fits and which parts of it interact with the receptor. |

| Ligand-Residue Interactions | Identification of specific bonds (e.g., hydrogen, hydrophobic) between the ligand and amino acids. | Highlights the key residues responsible for anchoring the ligand, guiding lead optimization. |

| Complex Stability (MD) | Analysis of the root-mean-square deviation (RMSD) and fluctuation (RMSF) over time. | Confirms that the binding is stable and not a transient or random event. |

Pharmacophore Elucidation and Optimization

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. nih.gov3ds.com Pharmacophore elucidation aims to identify this common set of features from a group of active molecules that bind to the same target. 3ds.com

Once a pharmacophore model for this compound's activity is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and thus may have similar biological activity. nih.gov Furthermore, the model guides the optimization of existing leads. By understanding which features are critical, chemists can design derivatives of this compound that better fit the pharmacophore, potentially enhancing potency and selectivity. nih.gov

Theoretical Characterization of this compound Derivatives

The theoretical characterization of novel this compound derivatives involves a combination of computational and experimental techniques to confirm their structure and understand their properties. academie-sciences.fr After synthesizing new derivatives, their structures are typically confirmed using spectroscopic methods like Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and UV/Vis spectroscopy. academie-sciences.frscielo.org.mx

Computational methods, particularly Density Functional Theory (DFT), are used alongside these experimental techniques. By performing DFT calculations, researchers can optimize the geometry of the proposed molecular structure and predict its spectroscopic properties. academie-sciences.fr A strong correlation between the experimentally measured spectra and the computationally predicted spectra provides powerful evidence for the correct structural assignment of the newly synthesized derivative. academie-sciences.fr

In Silico Approaches for Toxicity Prediction and Pathway Analysis

Before a compound can be considered for further development, its potential toxicity must be assessed. In silico toxicology uses computational models to predict the adverse effects of chemicals, offering a rapid and cost-effective alternative to animal testing. nih.govnih.gov Various web-based platforms, such as ProTox-II, allow for the prediction of a wide range of toxicity endpoints. nih.govcharite.de

For a molecule like this compound, these tools can predict acute oral toxicity (LD₅₀), toxicity class, and potential organ toxicities like hepatotoxicity. nih.gov They can also screen for mutagenicity, carcinogenicity, and immunotoxicity. nih.govnih.gov These predictions are often based on the chemical's similarity to known toxic compounds, fragment propensities, and machine-learning models trained on extensive toxicological datasets. nih.govinstem.com Additionally, these platforms can perform pathway analysis, predicting how the compound might interfere with specific toxicological pathways, such as those in the Tox21 program, to identify potential mechanisms of action for any predicted toxicity. nih.govcharite.de

Table 3: Toxicity Endpoints Predicted by In Silico Tools (e.g., ProTox-II)

| Toxicity Endpoint | Description | Example Prediction for a Compound |

|---|---|---|

| Oral Toxicity (LD₅₀) | The median lethal dose in mg/kg body weight that causes death in 50% of test subjects. | Predicted LD₅₀ value and associated confidence score. |

| Toxicity Class | Classification based on the Globally Harmonized System (GHS) from the predicted LD₅₀. | Class I (fatal) to Class VI (non-toxic). charite.de |

| Hepatotoxicity | The potential for the chemical to cause liver damage. | Prediction (active/inactive) with a probability score. |

| Carcinogenicity | The potential to cause cancer. | Prediction (active/inactive) based on structural alerts and models. |

| Mutagenicity | The potential to induce genetic mutations. | Prediction (active/inactive) for endpoints like the Ames test. |

| Toxicity Targets | Prediction of binding to known protein targets associated with adverse effects. | List of potential off-targets with binding probabilities. charite.de |

| Toxicological Pathways | Prediction of interference with known adverse outcome pathways (AOPs). | List of potentially affected pathways (e.g., nuclear receptor activation). nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Floctafenine |

| Glafenine |

Clinical Research Methodological Frameworks

Design and Conduct of Clinical Trials (Phase I, II, III)

Clinical trials for floctafenic acid, like other pharmaceuticals, are structured in sequential phases to systematically gather data on its properties. europa.eunih.gov

Phase I trials are the initial studies conducted in humans, typically involving a small number of healthy volunteers. europa.eu The primary objectives of this phase are to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of the drug. This includes determining how the drug is absorbed, distributed, metabolized, and excreted. hres.ca For instance, early studies with floctafenine (B1672839), the parent drug of this compound, established that it is well-absorbed orally, with peak plasma levels of its active metabolite, this compound, occurring 1 to 2 hours after administration. hres.ca The half-life of this compound was observed to be biphasic, with an initial phase of about 1 hour and a later phase of approximately 8 hours. hres.ca

Phase II trials are designed to evaluate the drug's effectiveness in a larger group of patients with the target condition and to continue monitoring its safety. nih.gov These studies aim to determine the optimal dose range and to gather further information on the drug's efficacy. nih.govnih.gov In the case of this compound, Phase II trials would focus on its analgesic and anti-inflammatory effects in conditions such as osteoarthritis or post-operative pain. researchgate.net

Phase III trials are large-scale, multicenter studies that compare the new drug to existing standard treatments or a placebo. europa.eu These trials are designed to confirm the drug's efficacy, monitor side effects, and collect information that will allow the drug to be used safely. europa.eu Randomized, double-blind, controlled studies are often employed in this phase to minimize bias. researchgate.net For floctafenine, Phase III trials have included comparisons with other NSAIDs like ibuprofen, demonstrating comparable pain relief in osteoarthrosis. researchgate.net

Pharmacodynamic and Pharmacokinetic Study Design in Healthy Volunteers

Pharmacodynamic (PD) and pharmacokinetic (PK) studies in healthy volunteers are fundamental to understanding a drug's behavior in the human body. nih.gov PK studies focus on what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD studies examine what the drug does to the body (the biochemical and physiological effects). nih.govnih.gov